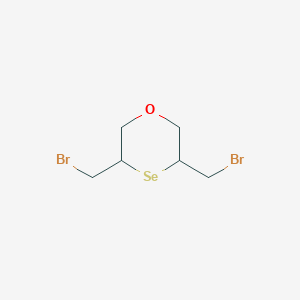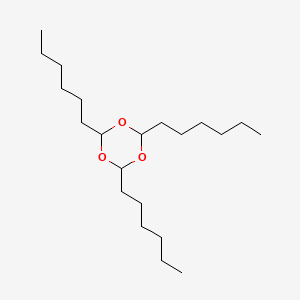![molecular formula C20H19N9O3S B14528025 N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine CAS No. 62568-74-5](/img/structure/B14528025.png)
N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the purine and phenyl groups. The final step involves the acetylation of the alanine moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of imidazole, purine, and alanine, such as:
- N-Acetyl-3-[3-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-4-oxocyclohexa-1,5-dien-1-yl]-L-alanine
- N-Acetyl-3-{5-[(E)-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}diazenyl]-2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl}-L-alanine
Uniqueness
The uniqueness of N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine lies in its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62568-74-5 |
|---|---|
Molecular Formula |
C20H19N9O3S |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[2-[[4-(9-methylpurin-6-yl)sulfanylphenyl]diazenyl]-1H-imidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C20H19N9O3S/c1-11(30)25-15(19(31)32)7-13-8-21-20(26-13)28-27-12-3-5-14(6-4-12)33-18-16-17(22-9-23-18)29(2)10-24-16/h3-6,8-10,15H,7H2,1-2H3,(H,21,26)(H,25,30)(H,31,32)/t15-/m0/s1 |
InChI Key |
PITFPTLBZBAYED-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=C(N1)N=NC2=CC=C(C=C2)SC3=NC=NC4=C3N=CN4C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN=C(N1)N=NC2=CC=C(C=C2)SC3=NC=NC4=C3N=CN4C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one](/img/structure/B14527943.png)
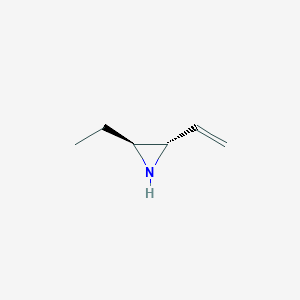
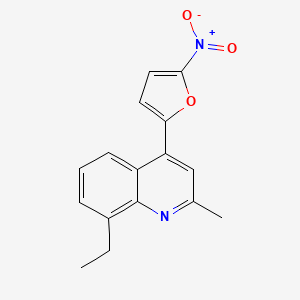
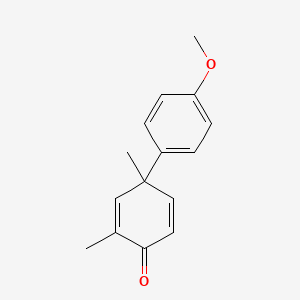
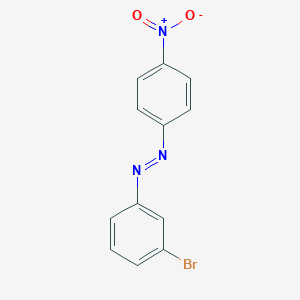
![4-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B14527976.png)
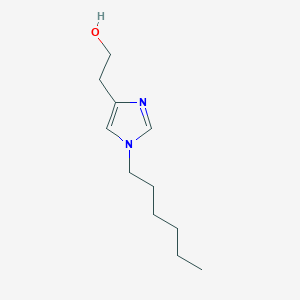
![N-[Amino(anilino)methylidene]-N'-tert-butylurea](/img/structure/B14527985.png)
![Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate](/img/structure/B14527986.png)
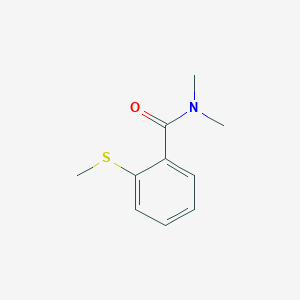
![Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane](/img/structure/B14528018.png)
![6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14528033.png)
